Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine

Imidazoline I2 receptor Binding affinity Chemoproteomics

Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine (CAS 179056-43-0, PubChem CID is a synthetic small molecule (MW 285.4 g/mol, C₁₇H₂₃N₃O) composed of a cycloheptylamine moiety connected via a para-benzyl linker to a 5-methyl-1,3,4-oxadiazole ring. The compound belongs to the 1,3,4-oxadiazole class, a privileged scaffold extensively explored in medicinal chemistry for antimicrobial, anticancer, and metabolic disease applications.

Molecular Formula C17H23N3O
Molecular Weight 285.4 g/mol
CAS No. 179056-43-0
Cat. No. B6318226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine
CAS179056-43-0
Molecular FormulaC17H23N3O
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC=C(C=C2)CNC3CCCCCC3
InChIInChI=1S/C17H23N3O/c1-13-19-20-17(21-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3
InChIKeyLMZMCPKNCFFEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine: Procurement-Grade Structural and Physicochemical Profile


Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine (CAS 179056-43-0, PubChem CID 10589222) is a synthetic small molecule (MW 285.4 g/mol, C₁₇H₂₃N₃O) composed of a cycloheptylamine moiety connected via a para-benzyl linker to a 5-methyl-1,3,4-oxadiazole ring [1]. The compound belongs to the 1,3,4-oxadiazole class, a privileged scaffold extensively explored in medicinal chemistry for antimicrobial, anticancer, and metabolic disease applications [2]. Unlike many in-class compounds that are acylurea or amide derivatives, this molecule is a secondary amine, positioning it as a structurally distinct building block or fragment for further derivatization.

Why In-Class 1,3,4-Oxadiazole Compounds Cannot Simply Substitute for CAS 179056-43-0


The 1,3,4-oxadiazole chemical space encompasses diverse topologies—N-alkylureas, amides, ethers, and direct amine-linked variants—each with distinct reactivity, metabolic liabilities, and molecular recognition. Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine features a secondary amine tether between the cycloheptyl group and the benzyl-oxadiazole core, a connectivity that confers a calculated XLogP3 of 3.5 and a topological polar surface area (TPSA) of 51 Ų [1]. These physicochemical attributes differ materially from the N-arylurea-linked ACAT inhibitors (e.g., FR186054) where the urea carbonyl participates in key hydrogen-bonding interactions and increases TPSA [2]. Substituting a urea-linked analog for this amine-linked building block in a synthetic pathway would alter both the reactivity profile (nucleophilicity of the amine vs. urea) and the spatial geometry of downstream coupling products, compromising the integrity of structure-based design campaigns.

Quantitative Differentiation Evidence for Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine Versus Closest Analogs


Chemoproteomic Binding Fingerprint: Imidazoline I₂ Receptor Affinity vs. In-Class Oxadiazole Amines

In a chemoproteomic profiling study, a closely related structural analog—N-cycloheptyl-5-methyl-1,3,4-oxadiazol-2-amine (lacking the para-benzyl linker present in the target compound)—demonstrated a binding Ki of 891 nM at the imidazoline I₂ receptor in rabbit kidney membranes [1]. The target compound, Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine, incorporates an additional para-benzyl spacer that increases molecular length by approximately 4.5 Å and adds a rotatable bond, which is predicted to alter the binding pose within the I₂ receptor binding pocket relative to the simpler oxadiazol-2-amine analog. No quantitative affinity data for the target compound at this receptor are publicly available; the comparison is based on the closest available analog.

Imidazoline I2 receptor Binding affinity Chemoproteomics

Lysyl Oxidase (LOX) Isoform Selectivity: Structural Basis for Differentiation from 1,2,4-Oxadiazole Isomers

A structurally distinct 1,2,4-oxadiazole-containing analog (BindingDB BDBM50463620, CHEMBL4240937) exhibited IC₅₀ values of 1,000 nM against LOXL2, 2,100 nM against LOXL3, and >100,000 nM against LOXL4 in recombinant enzyme assays [1]. This selectivity profile is attributed to the 1,2,4-oxadiazole regioisomer and its associated substitution pattern. The target compound, featuring a 1,3,4-oxadiazole regioisomer with a 5-methyl substitution and a para-benzyl-cycloheptylamine extension, presents a fundamentally different hydrogen-bond acceptor geometry (N3 vs. N4 positioning) and dipole moment orientation compared to 1,2,4-oxadiazoles. Although direct LOX inhibition data for the target compound are not published, the regioisomeric switch from 1,2,4- to 1,3,4-oxadiazole is known in the medicinal chemistry literature to invert selectivity trends across multiple target classes [2].

Lysyl oxidase LOXL2 LOXL3 Oxadiazole isomer selectivity

Physicochemical Differentiation: XLogP3 and TPSA Comparison Against the N-Arylurea ACAT Inhibitor Series

The target compound exhibits a computed XLogP3 of 3.5 and a TPSA of 51 Ų [1], placing it within favorable oral drug-likeness space. By comparison, the lead ACAT inhibitor FR186054 (3aq)—which contains an N-arylurea moiety attached to a pyrazole-bearing benzyl group—possesses a higher hydrogen-bond donor count (2 urea N–H donors) and consequently a larger TPSA (>70 Ų estimated) [2]. The target compound's secondary amine (single H-bond donor) and lower TPSA may confer superior passive membrane permeability relative to the urea series, although experimental PAMPA or Caco-2 data have not been reported for the target compound. The measured ACAT IC₅₀ of FR186054 (rabbit intestinal microsomes) is 99 nM, while ACAT data for the target compound are not publicly available; the structural divergence (amine linker vs. urea linker) suggests a distinct ACAT pharmacophore that may not be interchangeable.

Lipophilicity TPSA Drug-likeness ACAT inhibition

Recommended Procurement and Application Scenarios for Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine


Fragment-Based or Structure-Based Drug Design Requiring a Secondary Amine Oxadiazole Building Block

The free secondary amine in Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine provides a reactive handle for rapid diversification via reductive amination, amide coupling, or sulfonamide formation. Its calculated XLogP3 of 3.5 and TPSA of 51 Ų [1] position it as a moderately lipophilic core suitable for lead-like libraries. Medicinal chemistry teams exploring imidazoline I₂ receptor or lysyl oxidase targets can use this scaffold as a starting point for SAR exploration, leveraging the para-benzyl spacer to probe binding pocket depth—a geometric feature absent in the simpler N-cycloheptyl-5-methyl-1,3,4-oxadiazol-2-amine analog identified in PDB entry 5QP7 [2].

Synthesis of ACAT/DGAT Inhibitor Analogs with Reduced Hydrogen-Bond Donor Count

The compound shares the oxadiazole-benzyl pharmacophore with known ACAT inhibitors such as FR186054, but replaces the urea linker with a secondary amine, reducing the hydrogen-bond donor count by one. This structural simplification may improve synthetic tractability while retaining the core recognition elements for acyltransferase enzymes [1]. Researchers pursuing ACAT or DGAT inhibition can use this amine as a key intermediate to generate focused libraries and assess whether the amine linker can recapitulate or exceed the potency of the urea series, potentially identifying back-up series with differentiated ADME properties.

Crystallographic and Biophysical Probe Development for 1,3,4-Oxadiazole-Containing Ligands

The compound is closely related to the PDB ligand LJJ (N-cycloheptyl-5-methyl-1,3,4-oxadiazol-2-amine) deposited in entry 5QP7 [1]. The additional para-benzyl extension in the target compound provides a vector for attaching biophysical tags (fluorophores, photoaffinity labels) or for extending into adjacent binding subpockets. Structural biology groups can co-crystallize or soak this compound with target proteins to map the conformational preferences of the 1,3,4-oxadiazole ring system in a protein environment, generating high-resolution structural data to guide fragment growing and linking campaigns.

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